Kuwanon S

Description

Structure

3D Structure

Properties

CAS No. |

100187-67-5 |

|---|---|

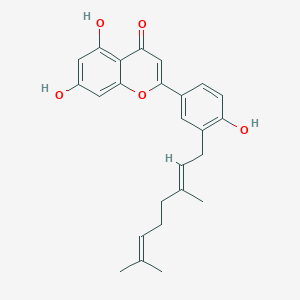

Molecular Formula |

C25H26O5 |

Molecular Weight |

406.5 g/mol |

IUPAC Name |

2-[3-[(2E)-3,7-dimethylocta-2,6-dienyl]-4-hydroxyphenyl]-5,7-dihydroxychromen-4-one |

InChI |

InChI=1S/C25H26O5/c1-15(2)5-4-6-16(3)7-8-17-11-18(9-10-20(17)27)23-14-22(29)25-21(28)12-19(26)13-24(25)30-23/h5,7,9-14,26-28H,4,6,8H2,1-3H3/b16-7+ |

InChI Key |

UXXAQCSTQAIKEM-FRKPEAEDSA-N |

Isomeric SMILES |

CC(=CCC/C(=C/CC1=C(C=CC(=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O)/C)C |

Canonical SMILES |

CC(=CCCC(=CCC1=C(C=CC(=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O)C)C |

Origin of Product |

United States |

Foundational & Exploratory

Isolating Kuwanon S from Morus alba Root Bark: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the isolation of Kuwanon S, a prenylated flavonoid from the root bark of Morus alba (white mulberry). This document provides a comprehensive overview of the necessary experimental protocols, quantitative data, and relevant biological pathways, designed to assist researchers in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

Morus alba, commonly known as white mulberry, has a long history of use in traditional medicine, particularly its root bark (Mori Cortex Radicis).[1] The root bark is a rich source of various bioactive compounds, including a class of prenylated flavonoids known as Kuwanons.[2] Among these, this compound has garnered interest for its potential pharmacological activities. The isolation and purification of this compound are critical steps for its further investigation and potential therapeutic application. This guide synthesizes methodologies from established research to provide a cohesive protocol for its extraction and purification.

Experimental Protocols

The isolation of this compound from Morus alba root bark is a multi-step process involving extraction, fractionation, and chromatographic purification. The following protocols are based on established methods for the isolation of flavonoids from this plant source.

Plant Material and Extraction

-

Plant Material : Dried root bark of Morus alba L. is the starting material.

-

Grinding : The dried root bark is ground into a coarse powder to increase the surface area for extraction.

-

Extraction : The powdered root bark (e.g., 10 kg) is extracted with 80% aqueous methanol (MeOH) at room temperature.[3] This process is typically repeated three times to ensure exhaustive extraction. The extracts are then combined and concentrated under reduced pressure to yield a crude methanol extract.

Solvent Partitioning (Fractionation)

The crude methanol extract is suspended in water and sequentially partitioned with solvents of increasing polarity to separate compounds based on their solubility.

-

Suspension : The concentrated MeOH extract is suspended in distilled water.

-

Sequential Partitioning : The aqueous suspension is partitioned successively with equal volumes of:

-

Concentration : Each solvent fraction is concentrated under vacuum to yield the respective crude fractions. This compound, being a flavonoid, is expected to be concentrated in the ethyl acetate fraction.

Chromatographic Purification

The ethyl acetate fraction, which is enriched with flavonoids, is subjected to a series of chromatographic techniques to isolate this compound.

-

Polyamide Column Chromatography :

-

Stationary Phase : Polyamide resin.

-

Mobile Phase : A gradient of chloroform-methanol is typically used for elution.

-

Fraction Collection : Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.

-

-

Silica Gel Column Chromatography :

-

Stationary Phase : Silica gel (e.g., 70-230 mesh).

-

Mobile Phase : A gradient system of n-hexane and ethyl acetate is commonly employed.

-

Fraction Pooling : Fractions showing similar TLC profiles are combined and concentrated.

-

-

Octadecyl Silica (ODS) Gel Column Chromatography :

-

Stationary Phase : ODS gel.

-

Mobile Phase : A gradient of methanol and water is used for elution.

-

-

Sephadex LH-20 Column Chromatography :

-

Stationary Phase : Sephadex LH-20.

-

Mobile Phase : Methanol is a common solvent for this size-exclusion chromatography step, which helps to remove smaller impurities.

-

-

High-Performance Liquid Chromatography (HPLC) :

-

Column : A preparative reversed-phase C18 column (e.g., Waters Prep PAK-500/C18).

-

Mobile Phase : A gradient of methanol and water or acetonitrile and water is typically used.

-

Detection : UV detection at a wavelength suitable for flavonoids (e.g., 254 nm or 280 nm).

-

Final Purification : Fractions containing pure this compound are collected, and the solvent is evaporated to yield the purified compound.

-

Data Presentation

Quantitative Data

| Parameter | Value | Reference |

| Starting Material (Dried Root Bark) | 10 kg | |

| Crude Methanol Extract | 1.5 kg | |

| Ethyl Acetate Fraction | ~200 g | |

| Purified this compound Yield | ~0.1% of EtOAc fraction | **** |

| Purity (by HPLC) | >98% |

Spectroscopic Data for Structural Elucidation

The structure of the isolated this compound is confirmed using various spectroscopic methods. The following table includes representative 1H and 13C NMR data for a similar flavonoid, Kuwanon G, as a reference.

| Kuwanon G | ¹H-NMR (ppm, DMSO-d6) | ¹³C-NMR (ppm, DMSO-d6) |

| Carbon No. | Chemical Shift (δ) | Chemical Shift (δ) |

| 2 | - | 163.7 |

| 3 | 6.51 (s) | 102.5 |

| 4 | - | 182.1 |

| 4a | - | 105.1 |

| 5 | - | 161.4 |

| 6 | 6.22 (s) | 98.6 |

| 7 | - | 164.8 |

| 8 | - | 108.7 |

| 8a | - | 156.9 |

| 1' | - | 112.9 |

| 2' | - | 160.8 |

| 3' | 6.33 (d, J=2.2 Hz) | 106.9 |

| 4' | - | 159.9 |

| 5' | 6.29 (d, J=2.2 Hz) | 106.5 |

| 6' | 7.09 (s) | 130.8 |

Note: The specific NMR data for this compound should be acquired and tabulated in a similar manner for structural confirmation.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the isolation of this compound from Morus alba root bark.

References

- 1. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000133) [hmdb.ca]

- 2. researchgate.net [researchgate.net]

- 3. Kuwanon C Inhibits Tumor Cell Proliferation and Induces Apoptosis by Targeting Mitochondria and Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. Kuwanon G: an antibacterial agent from the root bark of Morus alba against oral pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

Kuwanon S: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kuwanon S is a flavonoid compound isolated from the root bark of the mulberry tree (Morus alba). As a member of the prenylated flavonoid family, it has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth overview of the physical, chemical, and biological properties of this compound, with a focus on its mechanism of action and the experimental methodologies used for its characterization.

Physical and Chemical Properties

Table 1: Physical and Chemical Properties of this compound and Related Compounds

| Property | This compound | Kuwanon C |

| Molecular Formula | C25H26O5[1] | C25H26O6[2] |

| Molecular Weight | 406.47 g/mol [1] | 422.5 g/mol [2] |

| CAS Number | 100187-67-5[1] | 62949-79-5 |

| Melting Point | Data not available | 148 - 150 °C |

| Solubility | Data not available | Soluble in DMSO |

| Appearance | Data not available | Crystalline solid |

Note: Due to the structural similarity between this compound and other flavonoids, it is predicted to be soluble in polar organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol.

Spectral Data

Detailed spectral analysis is crucial for the identification and characterization of this compound. While complete spectral data for this compound is not widely published, 13C NMR data is known to be available. For reference, key spectral data for the related compound Kuwanon C are presented.

1.1.1. Mass Spectrometry (MS) of Kuwanon C

-

GC-MS (EI-B): Major fragments observed at m/z 379.0, 422.0, 323.0, 311.0, and 380.0.

-

GC-MS (CI-B): Major fragments observed at m/z 423.0, 424.0, 107.0, 367.0, and 133.0.

1.1.2. Ultraviolet-Visible (UV-Vis) Spectroscopy of Kuwanon C

-

λmax: 264 nm

Flavonoids typically exhibit two main absorption bands in their UV-Vis spectra. Band I, between 300-390 nm, is associated with the cinnamoyl system (B ring), while Band II, between 240-280 nm, corresponds to the benzoyl system (A ring).

Biological Activities and Signaling Pathways

This compound has demonstrated notable antiviral activity. Research on structurally similar Kuwanon compounds has revealed a broader range of biological effects, including anti-inflammatory, anticancer, and antibacterial activities. These effects are often mediated through the modulation of key cellular signaling pathways.

Antiviral Activity

This compound has been identified as having activity against Herpes Simplex Virus (HSV). The antiviral mechanisms of related Kuwanon compounds, such as Kuwanon X, involve the inhibition of viral adsorption and penetration, as well as the suppression of immediate-early (IE) and late (L) gene expression. Furthermore, Kuwanon X has been shown to inhibit HSV-1-induced activation of the NF-κB signaling pathway.

Anti-Inflammatory Activity

While direct studies on the anti-inflammatory mechanism of this compound are limited, research on related compounds like Kuwanon G and T provides significant insights. These compounds have been shown to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). This inhibition is achieved through the downregulation of the NF-κB signaling pathway and the activation of the Nrf2/HO-1 pathway.

Caption: Putative anti-inflammatory signaling pathway of this compound.

Anticancer Activity

Studies on Kuwanon C have demonstrated its potential as an anticancer agent. It has been shown to inhibit the proliferation of various cancer cell lines, including breast and cervical cancer. The proposed mechanism involves the induction of apoptosis through the intrinsic pathway, characterized by the disruption of mitochondrial membrane potential and an increase in intracellular reactive oxygen species (ROS). Furthermore, Kuwanon C has been observed to induce endoplasmic reticulum stress and DNA damage in cancer cells.

Caption: Anticancer mechanism of Kuwanon C.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of Kuwanon compounds. These protocols can be adapted for the investigation of this compound.

Cell Viability Assay (MTS Assay)

This assay is used to assess the effect of a compound on cell proliferation.

-

Cell Seeding: Plate cells (e.g., MDA-MB231 or T47D breast cancer cells) in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound (or a related compound) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

-

MTS Reagent Addition: Add MTS reagent to each well and incubate according to the manufacturer's instructions.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Western Blot Analysis

This technique is used to detect specific proteins in a sample.

-

Cell Lysis: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., NF-κB, p21, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Caption: Western Blot experimental workflow.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is used to quantify the concentration of a specific protein, such as a cytokine, in a sample.

-

Coating: Coat a 96-well plate with a capture antibody specific for the target protein and incubate overnight.

-

Blocking: Wash the plate and block with a suitable blocking buffer.

-

Sample Incubation: Add cell culture supernatants or other samples to the wells and incubate.

-

Detection Antibody: Add a biotinylated detection antibody and incubate.

-

Streptavidin-HRP: Add streptavidin-HRP conjugate and incubate.

-

Substrate Addition: Add a substrate solution (e.g., TMB) and incubate until color develops.

-

Stop Solution: Stop the reaction with a stop solution.

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm).

-

Data Analysis: Calculate the concentration of the target protein based on a standard curve.

Conclusion

This compound is a promising natural product with demonstrated antiviral activity and potential for broader therapeutic applications, as suggested by studies on related Kuwanon compounds. Further research is warranted to fully elucidate its physical and chemical properties, delineate its specific mechanisms of action on cellular signaling pathways, and establish comprehensive experimental protocols for its investigation. This guide provides a foundational resource for scientists and researchers dedicated to advancing the understanding and potential clinical application of this compound.

References

Kuwanon S: A Technical Overview of a Promising Flavonoid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kuwanon S is a flavonoid compound isolated from the root bark of the mulberry tree (Morus alba). As a member of the Kuwanon family of prenylated flavonoids, it is of significant interest to the scientific community for its potential therapeutic applications. This document provides a technical overview of this compound, including its chemical properties. Due to the limited availability of research focused specifically on this compound, this guide also incorporates data from closely related Kuwanon compounds to provide a broader context for its potential biological activities and mechanisms of action.

Quantitative Data Summary

The known quantitative data for this compound is summarized in the table below.

| Property | Value | Source |

| CAS Number | 100187-67-5 | [1] |

| Molecular Formula | C25H26O5 | [1] |

| Molecular Weight | 406.47 g/mol | [1] |

Biological Activity and Research on Related Kuwanon Compounds

While specific research on the detailed mechanisms of this compound is limited, it has been noted for its antiviral activity.[1] The broader family of Kuwanon compounds has been more extensively studied, revealing a range of biological effects, including antiviral, anti-inflammatory, and anticancer properties. These studies provide a valuable framework for understanding the potential activities of this compound.

Antiviral Activity

Several Kuwanon compounds have demonstrated significant antiviral effects. For instance, Kuwanon X has been shown to be effective against Herpes Simplex Virus (HSV) by inhibiting viral adsorption and penetration.

Anti-inflammatory Activity

The anti-inflammatory properties of the Kuwanon family are also well-documented. Kuwanon T and Sanggenon A have been shown to exert anti-inflammatory effects by regulating key signaling pathways involved in the inflammatory response.

Anticancer Potential

Recent studies on Kuwanon C have highlighted its potential as an anticancer agent. Research in cervical cancer cell lines has shown that Kuwanon C can induce apoptosis by targeting mitochondria and the endoplasmic reticulum, leading to increased reactive oxygen species (ROS) production and cell cycle arrest.

Experimental Protocols for Studying Kuwanon Compounds

The following are examples of experimental methodologies commonly employed in the study of Kuwanon compounds. These protocols are provided as a reference for researchers interested in investigating the biological activities of this compound.

Cell Viability and Proliferation Assays

-

MTT Assay: To assess the cytotoxic effects of Kuwanon compounds, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is frequently used. Cells are incubated with varying concentrations of the compound, and cell viability is determined by measuring the formation of formazan crystals.

-

EdU Staining: The EdU (5-ethynyl-2'-deoxyuridine) proliferation assay is used to quantify cell proliferation. Cells are treated with the Kuwanon compound and then incubated with EdU, which is incorporated into newly synthesized DNA. The proliferating cells are then visualized using fluorescence microscopy.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a widely used method to quantify the production of cytokines and other proteins. For example, to measure the anti-inflammatory effects of Kuwanon compounds, cells can be stimulated with an inflammatory agent (e.g., LPS) in the presence or absence of the compound. The levels of pro-inflammatory cytokines such as IL-6 and TNF-α in the cell culture supernatant are then measured by ELISA.

Western Blotting

Western blotting is used to detect and quantify specific proteins in a sample. This technique is crucial for investigating the effects of Kuwanon compounds on signaling pathways. For instance, to study the impact on the NF-κB pathway, researchers would measure the protein levels of key components like p65 and IκBα in cell lysates after treatment with the Kuwanon compound.

Signaling Pathways Modulated by Kuwanon Compounds

Research on various Kuwanon derivatives has identified several key signaling pathways that are modulated by these compounds. While these have not been confirmed for this compound specifically, they represent likely targets for its biological activity.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation. Several Kuwanon compounds have been shown to inhibit the activation of NF-κB. This is a critical mechanism underlying their anti-inflammatory effects.

Apoptosis Pathway in Cancer Cells

In cancer research, Kuwanon C has been shown to induce apoptosis through the intrinsic pathway. This involves the disruption of the mitochondrial membrane potential, leading to the release of pro-apoptotic factors and the activation of caspases.

Conclusion

This compound is a promising natural product with potential therapeutic applications, particularly in the antiviral field. While research specifically on this compound is still in its early stages, the extensive studies on related Kuwanon compounds provide a strong foundation for future investigations. The methodologies and signaling pathways outlined in this guide offer a roadmap for researchers to explore the full potential of this compound in drug discovery and development. Further studies are warranted to elucidate the specific mechanisms of action of this compound and to validate its therapeutic efficacy.

References

The Biosynthesis of Kuwanon S in Mulberry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

An In-depth Exploration of the Biochemical Journey to a Promising Bioactive Compound

This technical guide provides a comprehensive overview of the biosynthesis of Kuwanon S, a prenylated flavonoid found in mulberry (Morus spp.), recognized for its significant biological activities. This document details the enzymatic steps, key intermediates, and regulatory mechanisms involved in its formation, offering valuable insights for researchers in natural product chemistry, synthetic biology, and drug development.

Introduction to this compound and the Flavonoid Pathway

This compound belongs to the prenylated flavonoid family, a class of secondary metabolites known for their diverse pharmacological properties. The biosynthesis of this compound originates from the general phenylpropanoid pathway, a central route in plants for the production of a wide array of phenolic compounds. This pathway provides the basic building blocks that are subsequently modified by a series of specific enzymes to yield the complex structure of this compound.

The Core Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step enzymatic process that begins with the formation of the flavonoid backbone, followed by specific hydroxylation and prenylation events. While the complete pathway is an active area of research, based on the characterization of related enzymes in mulberry and other plants, a putative pathway can be outlined.

Formation of the Flavonoid Scaffold

The initial steps of the this compound biosynthesis are shared with the general flavonoid pathway:

-

Phenylalanine to Cinnamic Acid: The pathway initiates with the deamination of L-phenylalanine to cinnamic acid, a reaction catalyzed by phenylalanine ammonia-lyase (PAL) .

-

Hydroxylation to p-Coumaric Acid: Cinnamic acid is then hydroxylated to form p-coumaric acid by cinnamate 4-hydroxylase (C4H) , a cytochrome P450 monooxygenase.

-

Activation to p-Coumaroyl-CoA: The carboxyl group of p-coumaric acid is activated by coenzyme A to form p-coumaroyl-CoA, a reaction mediated by 4-coumarate:CoA ligase (4CL) .

-

Chalcone Synthesis: The first committed step in flavonoid biosynthesis is the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to produce naringenin chalcone. This crucial reaction is catalyzed by chalcone synthase (CHS) .[1]

-

Isomerization to Naringenin: Naringenin chalcone is then cyclized by chalcone isomerase (CHI) to form the flavanone naringenin, a key branch-point intermediate in the flavonoid pathway.

Caption: Initial steps of the flavonoid biosynthesis pathway leading to the formation of the key intermediate, naringenin.

Postulated Pathway to this compound

From naringenin, a series of hydroxylation and prenylation steps are believed to lead to the formation of this compound. The precise order of these events is yet to be definitively established.

One plausible route involves the following transformations:

-

Hydroxylation of Naringenin: Naringenin is likely hydroxylated at the 3' position by a flavonoid 3'-hydroxylase (F3'H) , a cytochrome P450 enzyme, to produce eriodictyol.

-

Further Hydroxylation: Additional hydroxylation events may occur to generate the specific hydroxylation pattern of the this compound precursor.

-

Prenylation: The key step in the formation of this compound is the addition of a prenyl group to the flavonoid backbone. This reaction is catalyzed by a flavonoid prenyltransferase (FPT) . Several FPTs have been identified in Morus alba, such as MaIDT, which demonstrates the plant's capacity for flavonoid prenylation.[2][3][4][5] These enzymes utilize dimethylallyl pyrophosphate (DMAPP) or other prenyl donors. The specific FPT responsible for the C-prenylation at the C-3 position of the B-ring of the this compound precursor is a critical area of ongoing research.

Caption: A postulated biosynthetic pathway from naringenin to this compound, highlighting the key roles of hydroxylases and prenyltransferases.

Key Enzymes in this compound Biosynthesis

The synthesis of this compound is orchestrated by a suite of enzymes, each with a specific catalytic function.

| Enzyme Family | Specific Enzyme (Putative) | Function in this compound Biosynthesis |

| Phenylalanine Ammonia-Lyase | PAL | Initiates the phenylpropanoid pathway. |

| Cytochrome P450 Monooxygenases | C4H, F3'H, other hydroxylases | Catalyze various hydroxylation steps on the phenylpropanoid and flavonoid skeletons. |

| 4-Coumarate:CoA Ligase | 4CL | Activates p-coumaric acid for entry into the flavonoid pathway. |

| Chalcone Synthase | CHS | Catalyzes the formation of the chalcone backbone. |

| Chalcone Isomerase | CHI | Cyclizes the chalcone to a flavanone. |

| Prenyltransferases | Flavonoid Prenyltransferases (FPTs) | Catalyze the attachment of prenyl groups to the flavonoid core. |

Experimental Protocols

This section provides an overview of the methodologies commonly employed in the study of flavonoid biosynthesis, which can be adapted for the investigation of the this compound pathway.

Heterologous Expression and Purification of Prenyltransferases

Objective: To produce and purify recombinant prenyltransferase enzymes for in vitro characterization.

Protocol:

-

Gene Cloning: The coding sequence of the target prenyltransferase gene from Morus alba is amplified by PCR and cloned into an appropriate expression vector (e.g., pET vectors for E. coli or pYES vectors for yeast).

-

Heterologous Expression: The expression vector is transformed into a suitable host organism, such as E. coli BL21(DE3) or Saccharomyces cerevisiae. Protein expression is induced under optimized conditions (e.g., IPTG for E. coli, galactose for yeast).

-

Cell Lysis: The cells are harvested and lysed to release the recombinant protein.

-

Protein Purification: The target protein is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins), followed by size-exclusion chromatography for further purification.

In Vitro Enzyme Assays for Flavonoid Prenyltransferases

Objective: To determine the substrate specificity and kinetic parameters of a purified prenyltransferase.

Protocol:

-

Reaction Mixture: A typical reaction mixture contains the purified enzyme, a flavonoid substrate (e.g., naringenin, eriodictyol), a prenyl donor (e.g., DMAPP), and a suitable buffer with required cofactors (e.g., MgCl₂).

-

Incubation: The reaction is incubated at an optimal temperature for a defined period.

-

Reaction Termination and Extraction: The reaction is stopped, and the products are extracted with an organic solvent (e.g., ethyl acetate).

-

Product Analysis: The reaction products are analyzed and quantified using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

References

- 1. Biosynthesis and Pharmacological Activities of the Bioactive Compounds of White Mulberry (Morus alba): Current Paradigms and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular characterization and phylogenetic analysis of two novel regio-specific flavonoid prenyltransferases from Morus alba and Cudrania tricuspidata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Molecular Characterization of a Geranyl Diphosphate-Specific Prenyltransferase Catalyzing Stilbenoid Prenylation from Morus alba - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Kuwanon S: A Technical Guide to Its Natural Sources, Abundance, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kuwanon S is a prenylated flavonoid, a class of secondary metabolites found in various plant species. Flavonoids are known for their diverse pharmacological activities, and the addition of a prenyl group can significantly enhance their biological properties, including anti-inflammatory, antioxidant, and antiviral effects. This technical guide provides an in-depth overview of the natural sources of this compound, its abundance, detailed experimental protocols for its study, and its interaction with key cellular signaling pathways.

Natural Sources and Abundance of this compound

This compound is primarily isolated from plants of the genus Morus, commonly known as mulberry. The root bark of these trees is a particularly rich source of a variety of prenylated flavonoids, including this compound.

Table 1: Natural Sources of this compound and Related Flavonoids

| Plant Species | Part of Plant | Compound(s) Identified | Abundance/Notes |

| Morus alba (White Mulberry) | Root Bark | This compound, Kuwanon G, Kuwanon H, Morusin | The root bark is the most cited source for this compound. While specific quantitative data for this compound is limited, studies on related compounds like Kuwanon G and Morusin in Morus alba root bark have reported concentrations in the range of 1.94-2.26 mg/g and 1.05–1.12 mg/g, respectively[1]. |

| Morus lhou | Not specified | This compound | Reported as a natural source of this compound. |

| Morus nigra (Black Mulberry) | Root Bark | Kuwanon C, Kuwanon E, Kuwanon U, Morusin, Albanol A, Albanol B | While this compound is not explicitly mentioned in all studies of Morus nigra, the presence of a wide array of other Kuwanon compounds suggests it may also be a potential source. |

Experimental Protocols

Extraction and Isolation of this compound from Morus alba Root Bark

This protocol is a composite of methodologies described in the scientific literature for the extraction and isolation of flavonoids from mulberry root bark.

a. Extraction:

-

Preparation of Plant Material: Air-dried root bark of Morus alba is coarsely powdered.

-

Solvent Extraction: The powdered bark is extracted with 80% aqueous methanol at room temperature. The extraction is typically repeated multiple times to ensure maximum yield.

-

Concentration: The combined methanol extracts are concentrated under reduced pressure using a rotary evaporator to obtain a crude extract.

b. Fractionation:

-

Solvent Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH). The majority of flavonoids, including this compound, are typically found in the ethyl acetate fraction.

c. Isolation and Purification:

-

Column Chromatography: The ethyl acetate fraction is subjected to repeated column chromatography for purification.

-

Silica Gel Chromatography: The fraction is first separated on a silica gel column using a gradient elution system, often a mixture of chloroform and methanol.

-

Octadecylsilyl (ODS) Column Chromatography: Further purification is achieved using an ODS column with a methanol-water gradient.

-

Sephadex LH-20 Column Chromatography: Final purification is often carried out using a Sephadex LH-20 column with methanol as the eluent to isolate pure this compound.

-

d. Structure Elucidation: The structure of the isolated this compound is confirmed using various spectroscopic techniques, including:

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR and ¹³C-NMR): To elucidate the chemical structure.

Quantitative Analysis of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general procedure for the quantification of this compound in plant extracts.

a. Sample Preparation:

-

A known amount of the dried plant extract is dissolved in a suitable solvent, typically methanol.

-

The solution is filtered through a 0.45 µm syringe filter before injection into the HPLC system.

b. HPLC Conditions:

-

Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient elution is commonly used, consisting of a mixture of acetonitrile and water, often with the addition of a small amount of formic acid or acetic acid to improve peak shape.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength where this compound shows maximum absorbance (e.g., 266 nm)[1].

-

Quantification: A calibration curve is generated using a certified reference standard of this compound at various concentrations. The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.

Signaling Pathway Interactions

While direct studies on the interaction of this compound with specific signaling pathways are emerging, research on structurally similar Kuwanon compounds, such as Kuwanon A, G, and T, provides strong evidence for their role in modulating key inflammatory pathways. These compounds have been shown to inhibit the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of the inflammatory response. Its activation leads to the production of pro-inflammatory cytokines.

MAPK Signaling Pathway

The MAPK pathway is another critical signaling cascade involved in cellular processes such as inflammation, proliferation, and apoptosis.

Conclusion

This compound, a prenylated flavonoid primarily found in the root bark of Morus species, exhibits significant potential for drug development due to its likely interaction with key inflammatory signaling pathways. While further research is needed to fully quantify its abundance in various natural sources and to elucidate the precise molecular mechanisms of its action, the information presented in this guide provides a solid foundation for researchers and drug development professionals. The detailed protocols offer a starting point for the extraction, isolation, and quantification of this compound, and the signaling pathway diagrams provide a conceptual framework for its potential anti-inflammatory effects. As research in this area continues, this compound may emerge as a valuable lead compound for the development of novel therapeutics.

References

An In-depth Technical Guide on the Speculated Mechanism of Action of Kuwanon S

To our valued audience of researchers, scientists, and drug development professionals:

This technical guide aims to provide a comprehensive overview of the speculated mechanism of action for the natural compound, Kuwanon S. However, a thorough investigation of the current scientific literature reveals a significant scarcity of detailed mechanistic studies specifically focused on this compound.

The primary and seminal work that identified this compound as a flavonoid isolated from the root bark of the mulberry tree (Morus alba) is a 2003 publication by Du et al. in the journal Phytochemistry. While this study isolated several flavonoids and reported on the antiviral activity of some, it did not explicitly detail the antiviral properties or the mechanism of action of this compound itself. Subsequent literature and commercial sources have cited this paper when referencing this compound's potential antiviral activity, but concrete experimental data, including quantitative measures of efficacy and detailed mechanistic pathways, remain unpublished.

Given the absence of specific data for this compound, we will pivot this guide to a closely related and more extensively studied compound from the same family: Kuwanon X . The available research on Kuwanon X provides valuable insights into the potential antiviral mechanisms that could be shared among related Kuwanon compounds.

Kuwanon X: A Surrogate for Mechanistic Speculation

Kuwanon X has demonstrated potent antiviral activity, particularly against Herpes Simplex Virus (HSV). The following sections will detail the current understanding of its mechanism of action, supported by available quantitative data, experimental protocols, and signaling pathway diagrams. This information may serve as a foundational framework for speculating on the potential mechanisms of this compound and for designing future research.

Quantitative Data Summary

The inhibitory effects of Kuwanon X against various strains of HSV have been quantified, providing a basis for its antiviral potential.

| Compound | Virus Strain | IC₅₀ (µg/mL) | Cell Line | Reference |

| Kuwanon X | HSV-1 (15577) | 2.2 | Vero | Ma, et al. (2016)[1] |

| Kuwanon X | HSV-1 (Clinical Strain) | 1.5 | Vero | Ma, et al. (2016)[1] |

| Kuwanon X | HSV-2 (333) | 2.5 | Vero | Ma, et al. (2016) |

Speculated Mechanism of Action of Kuwanon X

The antiviral activity of Kuwanon X appears to be multi-faceted, targeting several stages of the viral life cycle and modulating host cell signaling pathways.

1. Inhibition of Viral Entry:

Kuwanon X has been shown to inhibit the initial stages of HSV infection by interfering with the adsorption and penetration of viral particles into host cells. This suggests a direct interaction with viral envelope glycoproteins or host cell receptors, preventing the virus from gaining entry.

2. Interference with Viral Replication:

Following viral entry, Kuwanon X has been observed to reduce the expression of essential viral genes, specifically the Immediate-Early (IE) and Late (L) genes of HSV-1. This leads to a subsequent decrease in the synthesis of viral DNA, effectively halting the replication process.

3. Modulation of Host NF-κB Signaling Pathway:

A critical aspect of Kuwanon X's mechanism is its ability to inhibit the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, which is often induced by HSV-1 infection. By blocking the nuclear translocation and DNA binding of NF-κB, Kuwanon X can attenuate the host's pro-inflammatory response that the virus often exploits for its own replication and pathogenesis.

Signaling Pathway Diagram

The following diagram illustrates the speculated points of intervention of Kuwanon X in the HSV life cycle and the associated host cell signaling.

Caption: Speculated mechanism of action of Kuwanon X against HSV.

Experimental Protocols

The following are generalized methodologies based on the cited literature for key experiments used to elucidate the mechanism of action of Kuwanon X.

1. Cell Viability Assay (MTT Assay):

-

Objective: To determine the cytotoxic concentration of the compound.

-

Protocol:

-

Seed Vero cells in 96-well plates and incubate until confluent.

-

Treat cells with serial dilutions of Kuwanon X for a specified period (e.g., 48-72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.

-

Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the 50% cytotoxic concentration (CC₅₀).

-

2. Plaque Reduction Assay:

-

Objective: To determine the antiviral activity (IC₅₀) of the compound.

-

Protocol:

-

Seed Vero cells in 24-well plates and grow to confluence.

-

Pre-treat the cells with various concentrations of Kuwanon X for a defined time.

-

Infect the cells with a known titer of HSV.

-

After an adsorption period, remove the inoculum and overlay the cells with a medium containing methylcellulose and the respective concentrations of Kuwanon X.

-

Incubate for 2-3 days until plaques are visible.

-

Fix and stain the cells (e.g., with crystal violet).

-

Count the number of plaques and calculate the 50% inhibitory concentration (IC₅₀).

-

3. Viral Gene Expression Analysis (Real-Time PCR):

-

Objective: To quantify the effect of the compound on viral gene expression.

-

Protocol:

-

Infect Vero cells with HSV in the presence or absence of Kuwanon X.

-

At different time points post-infection, harvest the cells and extract total RNA.

-

Synthesize cDNA from the RNA using reverse transcriptase.

-

Perform real-time PCR using specific primers for viral genes (e.g., IE and L genes) and a host housekeeping gene for normalization.

-

Analyze the relative gene expression levels.

-

4. NF-κB Nuclear Translocation Assay (Immunofluorescence):

-

Objective: To visualize the effect of the compound on the nuclear translocation of NF-κB.

-

Protocol:

-

Grow Vero cells on coverslips in a 24-well plate.

-

Pre-treat the cells with Kuwanon X before infecting with HSV.

-

Fix the cells at a specific time point post-infection.

-

Permeabilize the cells and block non-specific binding.

-

Incubate with a primary antibody against the p65 subunit of NF-κB.

-

Incubate with a fluorescently labeled secondary antibody.

-

Counterstain the nuclei (e.g., with DAPI).

-

Visualize the subcellular localization of NF-κB p65 using a fluorescence microscope.

-

Conclusion and Future Directions

While the direct mechanism of action for this compound remains to be elucidated, the comprehensive data available for the structurally similar Kuwanon X provides a strong foundation for future research. It is plausible that this compound may share similar antiviral properties, including the inhibition of viral entry and replication, as well as the modulation of host inflammatory responses.

Future studies should prioritize the following:

-

Confirmation of Antiviral Activity: Definitive testing of this compound against a panel of viruses to determine its spectrum of activity and to quantify its potency (IC₅₀).

-

Mechanistic Elucidation: Detailed investigation into the specific molecular targets of this compound, including its potential interactions with viral proteins and host cell factors.

-

Signaling Pathway Analysis: Comprehensive analysis of the impact of this compound on key cellular signaling pathways, such as NF-κB, MAPK, and PI3K/Akt, which are commonly implicated in viral infections.

By pursuing these avenues of research, the scientific community can uncover the therapeutic potential of this compound and pave the way for the development of novel antiviral agents.

References

In-Depth Technical Guide on the Preliminary Biological Screening of Kuwanon Compounds

A Note on "Kuwanon S": Initial searches for "this compound" did not yield specific biological screening data. It is possible that this is a less-studied member of the Kuwanon family or a typographical error. This guide will therefore focus on the more extensively researched Kuwanon compounds, particularly Kuwanon G and Kuwanon C, for which significant preliminary biological screening data is available.

This technical guide provides a comprehensive overview of the preliminary biological screening of Kuwanon compounds, a group of prenylated flavonoids isolated from the root bark of Morus alba (white mulberry). The content is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visualizations of key biological pathways.

Antibacterial Activity of Kuwanon G

Kuwanon G has demonstrated significant antibacterial properties, particularly against oral pathogens. This section details the quantitative data from these screenings and the methodology used to obtain them.

Data Presentation: Minimum Inhibitory Concentration (MIC) of Kuwanon G

The antibacterial efficacy of Kuwanon G is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium.

| Bacterial Strain | Type | Relevance | MIC (µg/mL) |

| Streptococcus mutans | Gram-positive | Dental caries | 8.0[1] |

| Streptococcus sobrinus | Gram-positive | Dental caries | Not specified, but significant inhibition observed.[1] |

| Streptococcus sanguis | Gram-positive | Dental caries | Not specified, but significant inhibition observed.[1] |

| Porphyromonas gingivalis | Gram-negative | Periodontitis | Not specified, but significant inhibition observed.[1] |

| Methicillin-susceptible Staphylococcus aureus (MSSA) ATCC 6538 | Gram-positive | Various infections | 6.25[2] |

| Methicillin-resistant Staphylococcus aureus (MRSA) ATCC 43300 | Gram-positive | Antibiotic-resistant infections | 12.50 |

| Staphylococcus epidermidis ATCC 12228 | Gram-positive | Opportunistic infections | 12.50 |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC values for Kuwanon G were determined using the broth microdilution method, a standard procedure for assessing antimicrobial susceptibility.

1. Preparation of Bacterial Inoculum:

- Bacterial strains are cultured in an appropriate broth medium (e.g., Brain Heart Infusion for streptococci) overnight at 37°C.

- The bacterial suspension is then diluted to achieve a standardized concentration, typically around 1.5 x 10⁸ Colony Forming Units (CFU)/mL.

2. Preparation of Kuwanon G Dilutions:

- A stock solution of Kuwanon G is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).

- Serial two-fold dilutions of the Kuwanon G stock solution are made in a 96-well microtiter plate containing the appropriate culture broth.

3. Inoculation and Incubation:

- Each well of the microtiter plate is inoculated with the standardized bacterial suspension.

- The plate is incubated at 37°C for 24 hours.

4. Determination of MIC:

- After incubation, the wells are visually inspected for turbidity, which indicates bacterial growth.

- The MIC is recorded as the lowest concentration of Kuwanon G at which no visible growth is observed.

Visualization: Experimental Workflow for Antibacterial Screening

Caption: Experimental Workflow for Antibacterial Screening of Kuwanon G.

Anticancer Activity of Kuwanon C

Kuwanon C has shown promising anticancer effects, particularly against cervical cancer cells (HeLa). The preliminary screening has focused on its ability to inhibit cell proliferation and induce apoptosis.

Data Presentation: Proliferative Inhibition of Kuwanon C on HeLa Cells

While specific IC50 values for Kuwanon C on HeLa cells are not consistently reported in the reviewed literature, studies indicate a significant, concentration-dependent inhibition of cell proliferation. For instance, at a concentration of 20 µM, Kuwanon C was found to significantly inhibit the clone formation ability of HeLa cells. Furthermore, it has been demonstrated to have notable anti-proliferative and pro-apoptotic effects on HeLa cells, even surpassing the efficacy of some commonly used antitumor drugs like cisplatin.

Experimental Protocol: Cell Proliferation Assay (MTT Assay)

The anti-proliferative effects of Kuwanon C are often assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

1. Cell Seeding:

- HeLa cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

2. Treatment with Kuwanon C:

- The cell culture medium is replaced with fresh medium containing various concentrations of Kuwanon C.

- Control wells receive medium with the vehicle (e.g., DMSO) at the same concentration used for the highest Kuwanon C dose.

- The cells are incubated with the compound for a specified period (e.g., 24, 48, or 72 hours).

3. MTT Addition and Incubation:

- After the treatment period, an MTT solution is added to each well, and the plate is incubated for an additional 4 hours.

4. Formazan Solubilization:

- The medium containing MTT is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.

5. Absorbance Measurement:

- The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

6. Data Analysis:

- The cell viability is calculated as a percentage of the control group. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined from the dose-response curve.

Visualization: Apoptosis Induction Pathway of Kuwanon C in HeLa Cells

Kuwanon C induces apoptosis in HeLa cells through a mechanism that involves the mitochondria and the endoplasmic reticulum, leading to an increase in intracellular reactive oxygen species (ROS).

Caption: Proposed Apoptosis Induction Pathway of Kuwanon C in HeLa Cells.

Anti-inflammatory Activity of Kuwanon G and T

Kuwanon G and Kuwanon T have been investigated for their anti-inflammatory properties, demonstrating the ability to modulate key inflammatory signaling pathways.

Data Presentation: Inhibition of Inflammatory Mediators by Kuwanon G in HaCaT Cells

In human keratinocyte (HaCaT) cells stimulated with TNF-α and IFN-γ, Kuwanon G has been shown to reduce the secretion of pro-inflammatory chemokines.

| Inflammatory Mediator | Function | Effect of Kuwanon G |

| RANTES/CCL5 | Chemoattractant for T-cells, eosinophils, and basophils | Reduced secretion |

| TARC/CCL17 | Chemoattractant for Th2 cells | Reduced secretion |

| MDC/CCL22 | Chemoattractant for Th2 cells | Reduced secretion |

Experimental Protocol: Western Blot Analysis of Inflammatory Signaling Proteins

The mechanism of Kuwanon G's anti-inflammatory action involves the downregulation of key signaling proteins. This is typically assessed by Western blotting.

1. Cell Culture and Treatment:

- HaCaT cells are cultured to a suitable confluency.

- The cells are pre-treated with various concentrations of Kuwanon G for a specific duration, followed by stimulation with inflammatory agents like TNF-α and IFN-γ.

2. Protein Extraction:

- After treatment, the cells are lysed to extract total protein.

3. Protein Quantification:

- The concentration of the extracted protein is determined using a standard protein assay (e.g., BCA assay).

4. SDS-PAGE and Protein Transfer:

- Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

- The separated proteins are then transferred to a membrane (e.g., PVDF or nitrocellulose).

5. Immunoblotting:

- The membrane is blocked to prevent non-specific antibody binding.

- The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., STAT1 and NF-κB p65).

- After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

6. Detection:

- The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands is quantified using densitometry software.

Visualization: Anti-inflammatory Signaling Pathway of Kuwanon G in HaCaT Cells

Kuwanon G exerts its anti-inflammatory effects in HaCaT cells by inhibiting the phosphorylation of STAT1 and NF-κB p65.

Caption: Anti-inflammatory Signaling Pathway of Kuwanon G in HaCaT Cells.

References

In Silico Prediction of Kuwanon S Targets: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kuwanon S, a flavonoid isolated from the root bark of the mulberry tree (Morus alba), belongs to a class of prenylated flavonoids that have demonstrated a wide array of biological activities. While its counterparts, such as Kuwanon C, G, and H, have been investigated for their antiviral, anti-inflammatory, and anticancer properties, the specific molecular targets of this compound remain largely uncharacterized.[1][2][3] Computational, or in silico, target prediction has emerged as a cost-effective and time-efficient strategy to identify potential protein targets of small molecules, thereby elucidating their mechanisms of action and paving the way for further drug development.[4] This technical guide provides an in-depth overview of the methodologies for the in silico prediction of this compound targets, presents hypothetical predictions based on established computational tools, and details the experimental protocols for these predictive studies.

In Silico Target Prediction: Methodologies and Protocols

The identification of drug targets can be broadly categorized into ligand-based and structure-based approaches.[5] Both methodologies can be employed in a "reverse" or "inverse" manner, where a single ligand is screened against a large database of potential protein targets.

Reverse Molecular Docking

Reverse docking is a structure-based approach that computationally assesses the binding affinity of a small molecule against a library of 3D protein structures. This method is instrumental in identifying potential molecular targets for natural products and existing drugs.

Experimental Protocol: Reverse Docking of this compound

-

Ligand Preparation:

-

The 3D structure of this compound is obtained from a chemical database (e.g., PubChem) or generated using molecular modeling software.

-

The structure is energy-minimized using a suitable force field (e.g., MMFF94).

-

Gasteiger charges and polar hydrogens are added to the ligand structure.

-

-

Target Protein Library Preparation:

-

A library of 3D protein structures is compiled from databases such as the Protein Data Bank (PDB). This library can be a comprehensive human proteome set or a curated collection of proteins associated with specific diseases (e.g., cancer, viral infections, inflammatory disorders).

-

Water molecules and co-crystallized ligands are removed from the protein structures.

-

Polar hydrogens and Kollman charges are added to the protein structures.

-

-

Docking Simulation:

-

A blind docking approach is typically employed, where the entire protein surface is considered a potential binding site.

-

Software such as AutoDock Vina or CB-Dock2 is used to perform the docking calculations.

-

The search space is defined by a grid box that encompasses the entire protein.

-

The docking algorithm explores various conformations and orientations of this compound within the binding pockets of each target protein.

-

-

Scoring and Ranking:

-

The binding affinity of this compound to each protein is estimated using a scoring function, which typically yields a value in kcal/mol. A more negative value indicates a stronger binding affinity.

-

Targets are ranked based on their predicted binding energies. A Vina score lower than -7.0 kcal/mol is often considered indicative of a strong binding interaction.

-

Pharmacophore-Based Target Prediction

This ligand-based method identifies potential targets by matching the 3D arrangement of a query molecule's chemical features (pharmacophore) with a database of pharmacophore models derived from known protein-ligand complexes.

Experimental Protocol: Pharmacophore-Based Screening for this compound

-

Query Molecule Preparation:

-

The 3D structure of this compound is prepared as described for molecular docking.

-

-

Pharmacophore Model Database Screening:

-

Web-based servers like PharmMapper or SwissTargetPrediction are utilized. These servers maintain large databases of pharmacophore models representing the binding sites of thousands of proteins.

-

The 3D structure of this compound is submitted to the server.

-

-

Pharmacophore Mapping and Scoring:

-

The server's algorithm aligns the this compound structure with each pharmacophore model in the database.

-

A "fit score" is calculated to quantify how well the molecule's chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) overlap with the corresponding features of the pharmacophore model.

-

-

Target Ranking and Analysis:

-

The potential targets are ranked based on their fit scores.

-

The results are typically presented as a list of proteins with their corresponding fit scores and annotations.

-

Hypothetical Predicted Targets of this compound

Given the absence of published in silico target prediction studies specifically for this compound, the following table presents a hypothetical list of potential targets. This list is generated based on the known biological activities of structurally similar Kuwanon compounds and the capabilities of predictive tools like SwissTargetPrediction and PharmMapper.

| Target Class | Predicted Protein Target | Rationale for Prediction |

| Cell Cycle | Cyclin-Dependent Kinase 1 (CDK1) | Kuwanon C has been shown to interact with CDK1, and flavonoids are known CDK1 inhibitors. |

| Signal Transduction | Phosphoinositide 3-kinase (PI3K) | The PI3K/Akt pathway is a known target of other natural flavonoids and is implicated in many cellular processes. |

| Protein kinase B (Akt) | As a key downstream effector of PI3K, Akt is a plausible target. | |

| Mitogen-activated protein kinase 14 (MAPK14/p38) | Kuwanon G has been implicated in modulating MAPK signaling. | |

| Inflammation | Nuclear factor kappa B (NF-κB) p65 subunit | Kuwanon T and Sanggenon A regulate the NF-κB signaling pathway. |

| Heme oxygenase 1 (HO-1) | Kuwanon T and Sanggenon A induce HO-1 expression. | |

| Viral Infection | SARS-CoV-2 Spike Glycoprotein | Kuwanon C has been shown to target the spike protein and ACE2 receptor. |

| Angiotensin-converting enzyme 2 (ACE2) | A key receptor for SARS-CoV-2 entry, targeted by Kuwanon C. |

Quantitative Data for Related Kuwanon Compounds

The following table summarizes experimentally determined and computationally predicted binding affinities for Kuwanon compounds structurally related to this compound.

| Compound | Target Protein | Method | Quantitative Value | Unit | Reference |

| Kuwanon C | CDK1 | Molecular Docking (Vina) | -10.1 | kcal/mol | |

| Kuwanon G | Gastrin-Releasing Peptide (GRP) Receptor | Radioligand Binding Assay | 470 | nM (Ki) | |

| Kuwanon H | Gastrin-Releasing Peptide (GRP) Receptor | Radioligand Binding Assay | 290 | nM (Ki) | |

| Kuwanon Z | Human interferon-beta (IFNB1) | Molecular Docking | -9.4 | kcal/mol | |

| Kuwanon Z | Interleukin-6 (IL-6) | Molecular Docking | -9.6 | kcal/mol |

Visualizing Workflows and Signaling Pathways

Logical and Experimental Workflows

The following diagrams illustrate the logical relationship between in silico prediction methods and a typical experimental workflow.

References

- 1. mdpi.com [mdpi.com]

- 2. Kuwanon C Inhibits Tumor Cell Proliferation and Induces Apoptosis by Targeting Mitochondria and Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Computational target fishing: what should chemogenomics researchers expect for the future of in silico drug design and discovery? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In-silico target prediction by ensemble chemogenomic model based on multi-scale information of chemical structures and protein sequences - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Determining the Antiviral Activity of Kuwanon S

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kuwanon S, a natural flavonoid compound isolated from the root bark of Morus alba (white mulberry), belongs to a class of prenylated flavonoids that have demonstrated a wide range of biological activities. Recent studies have highlighted the potential of Kuwanon compounds as antiviral agents, exhibiting efficacy against a variety of viruses. This document provides detailed protocols for assessing the antiviral activity of this compound, with a primary focus on its effects against coronaviruses, such as SARS-CoV-2, and herpes simplex viruses. The methodologies described herein are foundational for the screening and characterization of this compound and other potential antiviral candidates.

Data Presentation

The antiviral efficacy of Kuwanon compounds is typically quantified by determining their 50% inhibitory concentration (IC50) and 50% cytotoxic concentration (CC50). The selectivity index (SI), calculated as the ratio of CC50 to IC50, is a critical parameter for evaluating the therapeutic potential of an antiviral compound. A higher SI value indicates greater selectivity for viral targets over host cells.

| Compound | Virus | Cell Line | IC50 | CC50 | Selectivity Index (SI) | Reference |

| Kuwanon C | SARS-CoV-2 | Vero | 91.4 µM | >100 µM | >1.09 | [1][2] |

| Kuwanon G | HCoV-229E | L-132 | 0.11 - 5.61 µg/mL | 9.45 µg/mL | 1.68 - 85.9 | [3] |

| Kuwanon X | HSV-1 (15577) | Vero | 2.2 µg/mL | >20 µg/mL | >9.1 | [4][5] |

| Kuwanon X | HSV-1 (Clinical) | Vero | 1.5 µg/mL | >20 µg/mL | >13.3 | |

| Kuwanon X | HSV-2 (333) | Vero | 2.5 µg/mL | >20 µg/mL | >8.0 |

Signaling Pathway: this compound Inhibition of SARS-CoV-2 Entry

Kuwanon compounds, such as Kuwanon C, have been shown to inhibit the entry of SARS-CoV-2 into host cells by targeting the interaction between the viral spike (S) protein's receptor-binding domain (RBD) and the host cell's angiotensin-converting enzyme 2 (ACE2) receptor. This mechanism prevents the initial attachment of the virus to the cell surface, a critical step in the viral lifecycle.

Caption: this compound inhibits SARS-CoV-2 entry by blocking Spike-ACE2 binding.

Experimental Protocols

Cell Viability Assay (CC50 Determination)

This protocol is essential to determine the cytotoxicity of this compound on the host cells used for the antiviral assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common method.

Materials:

-

Host cells (e.g., Vero E6 for SARS-CoV-2, Vero for HSV)

-

96-well cell culture plates

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Seed the 96-well plates with host cells at a density of 1 x 10^4 cells/well and incubate overnight at 37°C with 5% CO2 to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.

-

Remove the old medium from the cells and add 100 µL of the diluted this compound to the respective wells. Include wells with medium only (cell-free control) and cells with medium containing the highest concentration of DMSO used (vehicle control).

-

Incubate the plates for 48-72 hours at 37°C with 5% CO2.

-

After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the CC50 value using non-linear regression analysis.

Plaque Reduction Neutralization Test (PRNT) for IC50 Determination

The PRNT is a "gold standard" functional assay to quantify the titer of neutralizing antibodies or the inhibitory concentration of an antiviral compound.

Materials:

-

Host cells (e.g., Vero E6) in 24-well plates, grown to a confluent monolayer

-

Virus stock of known titer (e.g., SARS-CoV-2)

-

This compound serial dilutions

-

Infection medium (e.g., DMEM with 2% FBS)

-

Overlay medium (e.g., infection medium containing 1% low-melting-point agarose or carboxymethyl cellulose)

-

Crystal violet solution (0.1% w/v in 20% ethanol)

-

Formalin (10% in PBS) for fixing

Procedure:

-

Prepare serial dilutions of this compound in infection medium.

-

In a separate plate or tubes, mix equal volumes of each this compound dilution with a virus suspension containing approximately 100 plaque-forming units (PFU) per 100 µL. Include a virus-only control.

-

Incubate the virus-compound mixture for 1 hour at 37°C to allow for interaction.

-

Remove the growth medium from the confluent cell monolayers in the 24-well plates and wash once with PBS.

-

Inoculate the cells with 200 µL of the virus-compound mixture and incubate for 1 hour at 37°C, gently rocking the plates every 15 minutes to ensure even distribution.

-

After the adsorption period, remove the inoculum and overlay the cells with 1 mL of the overlay medium.

-

Incubate the plates at 37°C with 5% CO2 for 2-3 days, or until plaques are visible.

-

Fix the cells by adding 1 mL of 10% formalin to each well and incubating for at least 1 hour.

-

Remove the overlay and formalin, and stain the cells with crystal violet solution for 15-30 minutes.

-

Gently wash the wells with water and allow them to dry.

-

Count the number of plaques in each well. The IC50 is the concentration of this compound that reduces the number of plaques by 50% compared to the virus-only control.

Tissue Culture Infectious Dose 50 (TCID50) Assay for IC50 Determination

The TCID50 assay is an endpoint dilution assay used to quantify virus titer by determining the dilution at which 50% of the cell cultures are infected. It is a valuable alternative when a virus does not form clear plaques.

Materials:

-

Host cells in 96-well plates

-

Virus stock

-

This compound serial dilutions

-

Infection medium

Procedure:

-

Seed a 96-well plate with host cells and incubate overnight.

-

On the day of the assay, prepare serial 10-fold dilutions of the virus stock in infection medium.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Infect the cells with the different virus dilutions (e.g., 10^-1 to 10^-8), with multiple replicates (e.g., 8 wells) for each dilution. Include uninfected cell controls.

-

Incubate the plate for 3-5 days, observing daily for the appearance of cytopathic effect (CPE).

-

The percentage of wells showing CPE at each dilution is recorded.

-

The TCID50 is calculated using the Reed-Muench or Spearman-Karber method. The IC50 of this compound is the concentration that results in a 50% reduction in the viral titer (TCID50/mL).

Experimental Workflow Diagram

Caption: General workflow for assessing the antiviral activity of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. news-medical.net [news-medical.net]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. Anti-HSV Activity of Kuwanon X from Mulberry Leaves with Genes Expression Inhibitory and HSV-1 Induced NF-κB Deactivated Properties [jstage.jst.go.jp]

- 5. Anti-HSV Activity of Kuwanon X from Mulberry Leaves with Genes Expression Inhibitory and HSV-1 Induced NF-κB Deactivated Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Assessing the Efficacy of Kuwanon S

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kuwanon S is a flavonoid compound isolated from the root bark of Morus alba (white mulberry). Like other prenylated flavonoids from this plant, this compound has demonstrated a range of biological activities. Preliminary studies indicate its potential as an anti-inflammatory and anti-cancer agent.[1][2][3][4] Specifically, this compound has been shown to exhibit inhibitory effects on cyclooxygenase 2 (COX-2) and nitric oxide (NO) production in vitro, suggesting its role in modulating inflammatory responses.[5] Furthermore, it has displayed cytotoxic effects against several human cancer cell lines, including HeLa, MCF-7, and Hep3B.

These application notes provide detailed protocols for cell-based assays to evaluate the anti-inflammatory and anti-cancer efficacy of this compound. The described methodologies will enable researchers to quantify its biological activity and elucidate the underlying molecular mechanisms. While direct mechanistic studies on this compound are limited, the protocols also incorporate assays based on the known activities of related Kuwanon compounds, such as the regulation of NF-κB and Nrf2 signaling pathways for anti-inflammatory effects, and the induction of apoptosis and oxidative stress for anti-cancer effects.

Anti-inflammatory Efficacy of this compound

The anti-inflammatory properties of this compound can be assessed by its ability to inhibit key inflammatory mediators in macrophage cell lines, such as RAW 264.7, stimulated with lipopolysaccharide (LPS).

Key Assays for Anti-inflammatory Effects

-

Nitric Oxide (NO) Production Assay (Griess Assay): To determine the effect of this compound on the production of nitric oxide, a key inflammatory mediator.

-

Pro-inflammatory Cytokine Quantification (ELISA): To measure the inhibition of pro-inflammatory cytokines like TNF-α and IL-6.

-

COX-2 Expression Analysis (Western Blot): To assess the impact of this compound on the expression of the pro-inflammatory enzyme COX-2.

Data Presentation: Anti-inflammatory Activity of this compound

| Assay | Cell Line | Stimulant | This compound Concentration | Outcome Measure | Reference Compound | Expected Result |

| NO Production | RAW 264.7 | LPS (1 µg/mL) | 1-50 µM | IC50 of NO Inhibition | L-NMMA | Dose-dependent decrease in NO production |

| TNF-α Secretion | RAW 264.7 | LPS (1 µg/mL) | 1-50 µM | IC50 of TNF-α Inhibition | Dexamethasone | Dose-dependent decrease in TNF-α secretion |

| IL-6 Secretion | RAW 264.7 | LPS (1 µg/mL) | 1-50 µM | IC50 of IL-6 Inhibition | Dexamethasone | Dose-dependent decrease in IL-6 secretion |

| COX-2 Expression | RAW 264.7 | LPS (1 µg/mL) | 1-50 µM | % Reduction in Protein Expression | Celecoxib | Dose-dependent decrease in COX-2 protein levels |

Experimental Protocols: Anti-inflammatory Assays

1. Nitric Oxide (NO) Production Assay (Griess Assay)

-

Cell Culture: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.

-

Griess Reaction:

-

Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes at room temperature, protected from light.

-

-

Measurement: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite is determined from a sodium nitrite standard curve.

2. Quantification of TNF-α and IL-6 by ELISA

-

Sample Collection: Collect the cell culture supernatants from this compound and LPS-treated RAW 264.7 cells as described in the NO production assay.

-

ELISA Procedure: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kits.

-

Data Analysis: Calculate the concentrations of TNF-α and IL-6 in the supernatants based on the standard curves generated for each cytokine.

3. Western Blot for COX-2 Expression

-

Cell Lysis: After treatment with this compound and LPS, wash the RAW 264.7 cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with a primary antibody against COX-2 overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot. β-actin or GAPDH should be used as a loading control.

-

Visualizations: Anti-inflammatory Pathways and Workflows

Caption: Proposed anti-inflammatory signaling pathways modulated by this compound.

Caption: Experimental workflow for the Griess Assay.

Anti-cancer Efficacy of this compound

The anti-cancer potential of this compound can be evaluated by examining its effects on cell viability, apoptosis, and other cancer-related cellular processes in relevant cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer).

Key Assays for Anti-cancer Effects

-

Cell Viability Assay (MTT Assay): To determine the cytotoxic effect of this compound on cancer cells.

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining): To quantify the induction of apoptosis by this compound.

-

Cell Cycle Analysis: To investigate the effect of this compound on cell cycle progression.

-

Mitochondrial Membrane Potential Assay: To assess the impact of this compound on mitochondrial integrity.

-

Reactive Oxygen Species (ROS) Detection: To measure the generation of intracellular ROS.

Data Presentation: Anti-cancer Activity of this compound

| Assay | Cell Line | This compound Concentration | Outcome Measure | Reference Compound | Expected Result |

| Cell Viability | HeLa, MCF-7 | 0.1-100 µM | IC50 | Doxorubicin | Dose-dependent decrease in cell viability |

| Apoptosis | HeLa, MCF-7 | IC50 concentration | % of Apoptotic Cells (Annexin V+) | Staurosporine | Increase in the percentage of apoptotic cells |

| Cell Cycle | HeLa, MCF-7 | IC50 concentration | % of Cells in G1, S, G2/M phases | Nocodazole | Cell cycle arrest at a specific phase |

| Mitochondrial Potential | HeLa, MCF-7 | IC50 concentration | Decrease in JC-1 Red/Green Fluorescence Ratio | CCCP | Disruption of mitochondrial membrane potential |

| ROS Production | HeLa, MCF-7 | IC50 concentration | Increase in DCF Fluorescence | H2O2 | Increase in intracellular ROS levels |

Experimental Protocols: Anti-cancer Assays

1. Cell Viability (MTT) Assay

-

Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Treatment: Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours.

-

MTT Incubation: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm. Cell viability is expressed as a percentage relative to the untreated control.

2. Apoptosis Assay (Annexin V/PI Staining)

-

Cell Treatment: Treat cells with this compound at its IC50 concentration for a predetermined time (e.g., 24 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. The percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells can be quantified.

Visualizations: Anti-cancer Pathways and Workflows

Caption: Proposed anti-cancer mechanism of this compound leading to apoptosis.

Caption: Experimental workflow for the Annexin V/PI apoptosis assay.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]